molecular formula C12H5Cl5 B1593388 2,2',3,5,5'-Pentachlorobiphenyl CAS No. 52663-61-3

2,2',3,5,5'-Pentachlorobiphenyl

Cat. No.: B1593388
CAS No.: 52663-61-3
M. Wt: 326.4 g/mol
InChI Key: CRCBRZBVCDKPGA-UHFFFAOYSA-N
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Description

2,2’,3,5,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their production has been banned in many countries due to their toxic effects and environmental persistence .

Mechanism of Action

Target of Action

2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB95, primarily targets the thyroid cells and the developing brain . It has been shown to interfere with the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

PCB95 interacts with its targets by inducing thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . It also acts as a developmental neurotoxicant (DNT) , causing dose-dependent reduction of brain sizes and increased brain cell death .

Biochemical Pathways

PCB95 affects multiple biochemical pathways. It increases the expression of protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . It also upregulates the expression of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx . These changes in gene expression lead to alterations in the associated biochemical pathways, resulting in thyroid dysfunction and neurotoxicity.

Pharmacokinetics

The pharmacokinetics of PCB95 is characterized by its lipophilic nature , allowing it to cross the blood-brain barrier and enter the brain . .

Result of Action

The action of PCB95 results in thyroid cell dysfunction and neurotoxicity . In thyroid cells, it inhibits cell viability in a concentration- and time-dependent manner . In the developing brain, it causes a dose-dependent reduction in brain sizes and increased brain cell death .

Action Environment

PCB95 is an environmentally relevant pollutant. Its action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been found in eggs in China, indicating its ability to bioaccumulate in the environment . Moreover, its enantiomers have shown different toxic effects, suggesting that the enantioselective enrichment of PCB95 in the environment may confer risks .

Biochemical Analysis

Biochemical Properties

2,2’,3,5,5’-Pentachlorobiphenyl is known to interact with various biomolecules. It is known to be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants . The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl (4’-OH-PCB95) .

Cellular Effects

2,2’,3,5,5’-Pentachlorobiphenyl has been shown to have significant effects on cells. For instance, it has been found to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by altering gene expression levels .

Molecular Mechanism

The molecular mechanism of 2,2’,3,5,5’-Pentachlorobiphenyl involves its interaction with various biomolecules. It has been shown to increase the protein or mRNA levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing the levels of NIS protein and mRNA .

Temporal Effects in Laboratory Settings

It has been observed that relatively higher concentrations of this compound can inhibit cell viability in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of 2,2’,3,5,5’-Pentachlorobiphenyl vary with different dosages. For instance, in zebrafish embryos exposed to racemates and enantiomers of PCB95, results indicated a dose-dependent reduction of brain sizes with increased brain cell death .

Metabolic Pathways

2,2’,3,5,5’-Pentachlorobiphenyl is involved in various metabolic pathways. It is known to be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .

Transport and Distribution

It is known that this compound can accumulate in adipose tissue, serum, and milk in mammals .

Subcellular Localization

It has been suggested that this compound can cross the blood-brain barrier and enter the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5,5’-Pentachlorobiphenyl, was historically conducted through the direct chlorination of biphenyl. This method allowed for the production of various PCB congeners by adjusting the reaction conditions. due to the environmental and health concerns associated with PCBs, their industrial production has been largely discontinued .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,5,5’-Pentachlorobiphenyl can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,3,5,5’-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Some of its scientific research applications include:

Comparison with Similar Compounds

    2,3,4,4’,5-Pentachlorobiphenyl (CB118): Another PCB congener with similar environmental persistence and toxicological properties.

    2,2’,4,5,5’-Pentachlorobiphenyl (PCB 101): Known for its reactivity in nucleophilic substitution reactions.

    2,2’,3,5’,6-Pentachlorobiphenyl (PCB 95): Studied for its developmental neurotoxicity .

Uniqueness: 2,2’,3,5,5’-Pentachlorobiphenyl is unique in its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Its particular arrangement of chlorine atoms affects its interaction with biological molecules and its persistence in the environment .

Properties

IUPAC Name

1,2,5-trichloro-3-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(16)12(9)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCBRZBVCDKPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073537
Record name 2,2',3,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-61-3
Record name 2,2',3,5,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GHX34QF3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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